molecular formula C8H11NOS B1274246 2-(Thiophen-2-yl)morpholine CAS No. 76175-49-0

2-(Thiophen-2-yl)morpholine

Cat. No. B1274246
CAS RN: 76175-49-0
M. Wt: 169.25 g/mol
InChI Key: PBAULEGLRQCXKD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H11NOS . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(Thiophen-2-yl)morpholine, often involves heterocyclization of various substrates . A series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene in a six-step reaction sequence involving modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions .


Molecular Structure Analysis

The molecular weight of 2-(Thiophen-2-yl)morpholine is 169.25 . The InChI code for this compound is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)morpholine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

    Pharmaceuticals

    • Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Thiomorpholine derivatives have also been utilized for their retinal protector activity, antitubercular activity, antiprotozoal, dipeptidyl peptidase IV (DPP-IV) inhibitor used for treatment of type 2 diabetes mellitus (T2DM), hypolipidemic, antimalarial and antioxidant activity .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives play a vital role in the fabrication of organic light-emitting diodes (OLEDs) .

    Organic Synthesis

    • Morpholine is generally used in organic synthesis .
    • It’s also used as a solvent in various processes .

    Rubber Additives

    • Morpholine is used as a rubber additive .

    Corrosion Inhibitors

    • Both morpholine and thiomorpholine are used as corrosion inhibitors .

    Organic Solvent

    • Thiomorpholine has applications as an organic solvent due to its low cost and good base .

Safety And Hazards

The safety information for 2-(Thiophen-2-yl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation of dusts and ensuring adequate ventilation .

Future Directions

Thiophene-based analogs, including 2-(Thiophen-2-yl)morpholine, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This diversity has made researchers keen to explore these privileged scaffolds .

properties

IUPAC Name

2-thiophen-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAULEGLRQCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388906
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)morpholine

CAS RN

76175-49-0
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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